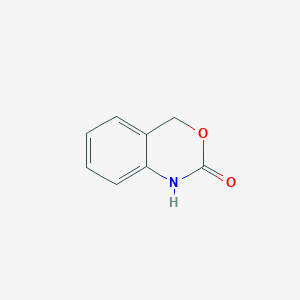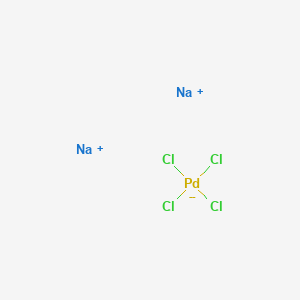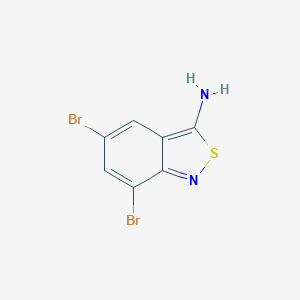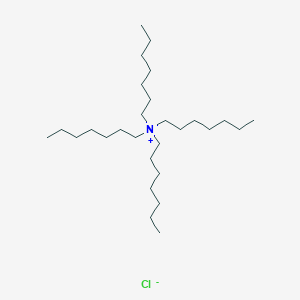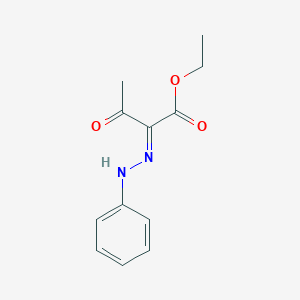
Ethyl 3-oxo-2-(phenylhydrazono)butanoate
Vue d'ensemble
Description
Ethyl 3-oxo-2-(phenylhydrazono)butanoate is a chemical compound with the molecular formula C12H14N2O3 . It has an average mass of 234.251 Da and a monoisotopic mass of 234.100449 Da .
Molecular Structure Analysis
The InChI code for Ethyl 3-oxo-2-(phenylhydrazono)butanoate is 1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b14-11+ . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 3-oxo-2-(phenylhydrazono)butanoate has a density of 1.1±0.1 g/cm3, a boiling point of 339.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 58.3±3.0 kJ/mol, and the flash point is 159.2±23.2 °C . The compound has a molar refractivity of 64.1±0.5 cm3, and its polar surface area is 68 Å2 .Applications De Recherche Scientifique
Chemical Synthesis
Ethyl 3-oxo-2-(phenylhydrazono)butanoate can be used in various chemical synthesis processes . For instance, it can undergo condensation with ethyl cyanoacetate in acetic acid in the presence of ammonium acetate to yield either 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester or 2-amino-6-phenyl-5-p-tolyl-azonicotinic acid ethyl ester, depending on the reaction conditions .
Formation of Arylazonicotinates
This compound can be used in the formation of arylazonicotinates . Arylazonicotinates are a valuable class of arylazopyridine dyes whose chemistry has attracted some interest as new disperse dyes .
Precursor for Pyridazinones
3-Oxo-2-(phenylhydrazono)-3-p-tolylpropanal, a related compound, can condense with active methylene nitriles to yield pyridazinones . Pyridazinones are a class of organic compounds with a wide range of biological activities.
Precursor for Cinnolines
Another potential application of this compound is in the synthesis of cinnolines . Cinnolines are a class of organic compounds that are part of several pharmaceutical drugs and dyes.
Precursor for 3-Aroylpyrzoles
The chemistry of arylhydrazonopropanals, which includes Ethyl 3-oxo-2-(phenylhydrazono)butanoate, has attracted considerable attention . These substances have proven to be valuable precursors of 3-aroylpyrzoles .
Precursor for 3-Aroylcinnolines
Arylhydrazonopropanals have also been used as precursors for the preparation of 3-aroylcinnolines .
Propriétés
IUPAC Name |
ethyl (Z)-3-hydroxy-2-phenyldiazenylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9-,14-13? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMOYLSNEVXNJG-ALCKFIOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-2-(phenylhydrazono)butanoate | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of ethyl 3-oxo-2-(phenylhydrazono)butanoate in the synthesis of the pyrazolone derivative described in the research?
A1: Ethyl 3-oxo-2-(phenylhydrazono)butanoate serves as a crucial starting material in the synthesis of (1S)‐Benzyl 3‐methyl‐5‐oxo‐4‐phenylhydrazono‐4,5‐dihydro‐1H‐pyrazole‐1‐dithiocarboxylate. The research paper states that this compound is reacted with (S)-benzyl dithiocarbazate to yield the final pyrazolone product []. This suggests that ethyl 3-oxo-2-(phenylhydrazono)butanoate provides the core structure upon which the final molecule is built.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B84114.png)
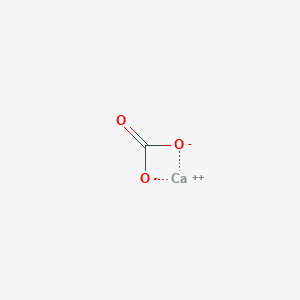
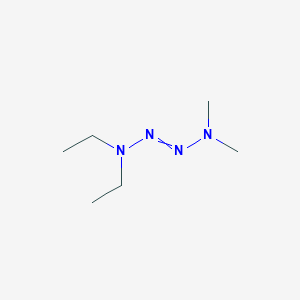
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)
